Isotopic Purity and Mass Shift Specification: ¹³C₆/¹⁵N₂ vs. Alternative Labeling Schemes
The compound is specified with an isotopic enrichment of 98 atom % ¹³C and 98 atom % ¹⁵N . This dual-labeling scheme generates a mass shift of M+8 (8 Daltons) relative to the unlabeled peptide . Alternative heavy lysine labels, such as the single-isotope ¹³C₆ label (M+6) or the deuterated ²H₈ label (M+8), present distinct procurement considerations. Deuterated labels are known to induce a chromatographic isotope effect, causing a retention time shift during reversed-phase LC separation . This shift introduces variability in MS ion suppression and quantitation. The ¹³C₆/¹⁵N₂ label avoids this shift, co-eluting precisely with the light target peptide for consistent ion ratios across the peak .
| Evidence Dimension | Isotopic Enrichment and Mass Shift |
|---|---|
| Target Compound Data | 98 atom % ¹³C; 98 atom % ¹⁵N; Mass Shift M+8 |
| Comparator Or Baseline | Unlabeled Fmoc-Lys(Boc)-OH (Mass Shift M+0); ¹³C₆-only labeled (Mass Shift M+6); ²H₈-labeled (Mass Shift M+8 with chromatographic shift) |
| Quantified Difference | +8 Da mass increment; 98 atom % isotopic purity for both ¹³C and ¹⁵N |
| Conditions | Specification per Certificate of Analysis; LC-MS/MS analysis |
Why This Matters
This provides a high-purity, predictable M+8 mass increment without deuterium-associated chromatographic shifts, ensuring robust and accurate internal standard performance.
